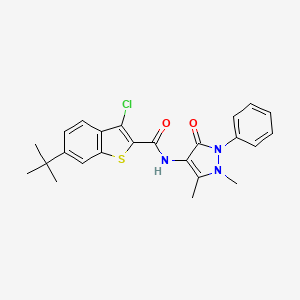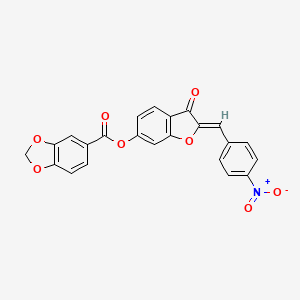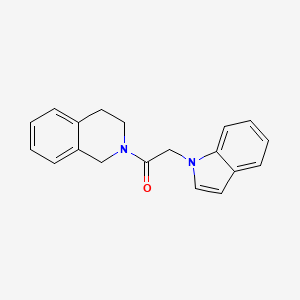
6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound with diverse applications. Its intricate structure combines various functional groups, making it interesting for both research and industry.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Amide Formation:
- Industrial-scale production typically involves multi-step synthesis, purification, and isolation.
- Precursor chemicals are commercially available, allowing efficient large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid and amine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent.
Amide Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigated for interactions with enzymes, receptors, or cellular pathways.
Materials Science: Used in the design of functional materials (e.g., sensors, catalysts).
Pharmacology: May exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
Target Identification: Researchers study its binding to specific proteins or receptors.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H24ClN3O2S |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-14-20(23(30)28(27(14)5)16-9-7-6-8-10-16)26-22(29)21-19(25)17-12-11-15(24(2,3)4)13-18(17)31-21/h6-13H,1-5H3,(H,26,29) |
InChI Key |
VUDFCNDXWHJABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11146091.png)
![Methyl 4-({[(11E)-14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-16-YL]oxy}methyl)benzoate](/img/structure/B11146095.png)
![(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B11146103.png)
![N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11146109.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146121.png)
![N-{2-[(E)-1-cyano-2-(pyridin-4-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11146134.png)

![(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11146145.png)
![N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11146156.png)
![trans-4-[({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11146158.png)
![2-(4-chlorophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146162.png)

![methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate](/img/structure/B11146166.png)
![7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146170.png)
